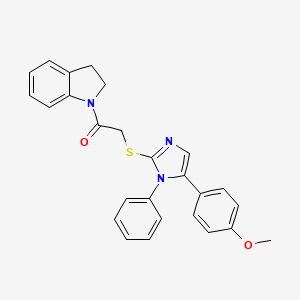

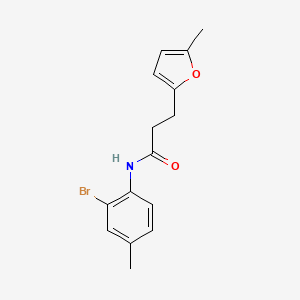

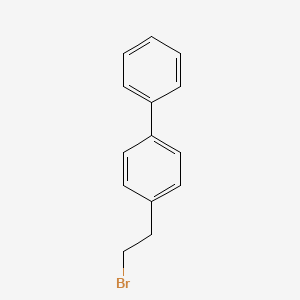

![molecular formula C24H16ClN3O2 B2405836 1-(3-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901044-64-2](/img/structure/B2405836.png)

1-(3-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds generally involves the condensation of anilines (aromatic amines) with carbonyl compounds, followed by cyclization . The exact method would depend on the specific substituents on the quinoline ring.Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the nature of its substituents.Applications De Recherche Scientifique

Computational and Electrochemical Analysis

Research involving quinoline derivatives, such as computational and electrochemical analysis on quinoxalines as corrosion inhibitors for mild steel in acidic medium, suggests these compounds can serve as effective corrosion inhibitors. The study conducted by Saraswat and Yadav (2020) demonstrated that quinoxaline derivatives exhibit high corrosion inhibition efficiency, potentially extending to similar quinoline compounds in protective coatings and materials science applications (Saraswat & Yadav, 2020).

Optical Properties and Applications

The investigation into the structural and optical properties of quinoline derivatives, like the 4H-pyrano[3, 2-c]quinoline derivatives, by Zeyada et al. (2016), highlights their potential in nanotechnology and photonic applications. These compounds exhibit unique optical properties, making them suitable for thin-film fabrication, which could be instrumental in developing new photovoltaic devices and optoelectronic materials (Zeyada, El-Nahass, & El-Shabaan, 2016).

Anti-Cancer Drug Potential

Another significant application area is in pharmaceutical research, as seen in the synthesis and evaluation of novel isoxazolequinoxaline derivatives for anti-cancer activity. Abad et al. (2021) synthesized a new quinoxaline derivative with promising anti-cancer properties, demonstrating the potential of such compounds in drug development and cancer therapy (Abad et al., 2021).

Photovoltaic Properties

The photovoltaic properties of quinoline derivatives, as explored by Zeyada, El-Nahass, and El-Shabaan (2016), indicate their suitability for organic–inorganic photodiode fabrication. This research points towards the application of such compounds in solar energy conversion and the development of new types of photodiodes, highlighting the versatile nature of quinoline derivatives in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

12-(3-chlorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN3O2/c25-16-7-4-8-17(11-16)28-24-18-12-21-22(30-10-9-29-21)13-20(18)26-14-19(24)23(27-28)15-5-2-1-3-6-15/h1-8,11-14H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXSNMXLVOZCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC(=CC=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

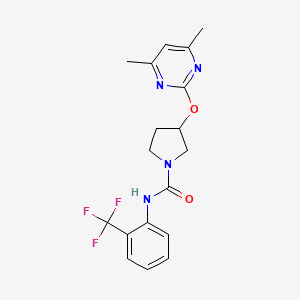

![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)

![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)

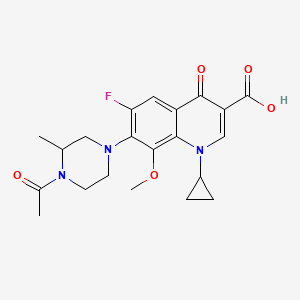

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)

![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)

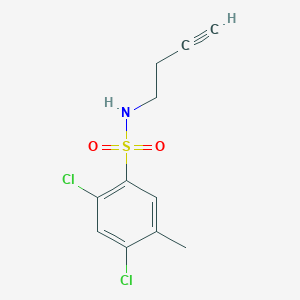

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)